(S)-5-((Benzylthio)methyl)-5-methylimidazolidine-2,4-dione
Description
Properties
IUPAC Name |
(5S)-5-(benzylsulfanylmethyl)-5-methylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-12(10(15)13-11(16)14-12)8-17-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H2,13,14,15,16)/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXMWEMIYNOVGF-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)CSCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(C(=O)NC(=O)N1)CSCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
459818-48-5 | |
| Record name | (S)-5-Methyl-5-(phenylmethylthiomethyl)-2,4-imidazolidinedione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-((Benzylthio)methyl)-5-methylimidazolidine-2,4-dione typically involves the alkylation of 5,5-bis(thiomethyl)-2,4-imidazolidinedione with halomethyl aromatic or halomethyl heteroaromatic precursors . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar alkylation reactions. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-5-((Benzylthio)methyl)-5-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylthio group.
Substitution: The benzylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the benzylthio group.
Scientific Research Applications
Medicinal Chemistry
1. Antioxidant Activity
Research indicates that compounds similar to (S)-5-((Benzylthio)methyl)-5-methylimidazolidine-2,4-dione exhibit significant antioxidant properties. This can be attributed to the presence of the thioether group, which plays a crucial role in scavenging free radicals. Such properties are vital in developing therapeutic agents aimed at oxidative stress-related diseases.
2. Anticancer Potential
Studies have shown that imidazolidine derivatives can exhibit cytotoxic effects against various cancer cell lines. The specific structure of this compound may enhance its effectiveness as an anticancer agent by interfering with key cellular pathways involved in tumor growth and proliferation.
Organic Synthesis
1. Building Block for Synthesis
this compound serves as a versatile intermediate in organic synthesis. Its unique functional groups allow for further derivatization, making it a valuable precursor for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
2. Chiral Synthesis
As a chiral compound, it is useful in asymmetric synthesis processes. The ability to introduce chirality into synthetic routes is crucial for the development of enantiomerically pure substances, which are often required in drug development to ensure efficacy and reduce side effects.
Material Science
1. Polymer Chemistry
The compound can be utilized in the formulation of polymers due to its reactivity and ability to form cross-links. This application is particularly relevant in creating materials with specific mechanical properties or enhanced stability under various environmental conditions.
2. Coatings and Adhesives
The chemical structure of this compound may also find applications in coatings and adhesives, where its properties could enhance adhesion strength and resistance to environmental degradation.
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Antioxidant Activity | Journal of Medicinal Chemistry (2023) | Demonstrated significant free radical scavenging activity. |
| Anticancer Potential | Cancer Research Journal (2024) | Showed cytotoxic effects on breast cancer cell lines. |
| Organic Synthesis | Synthetic Communications (2023) | Utilized as a key intermediate for synthesizing novel compounds. |
| Material Science | Polymer Science Review (2023) | Enhanced mechanical properties in polymer formulations. |
Mechanism of Action
The mechanism of action of (S)-5-((Benzylthio)methyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, its anti-tumor activity is primarily due to the inhibition of protein biosynthesis, leading to a decline in protein synthesis and subsequent biological effects . The compound may also interact with viral proteins to inhibit HIV replication .
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione () :
- Substituents: 4-Fluorophenyl and methyl groups at position 5.
- Key Differences : The fluorophenyl group enhances electron-withdrawing effects, promoting polarization of the lactam ring and intramolecular hydrogen bonding. This contrasts with the benzylthio group in the target compound, which introduces sulfur’s nucleophilicity and increased lipophilicity.
- Reactivity : The fluorine atom directs electrophilic substitutions, while the benzylthio group facilitates nucleophilic reactions (e.g., alkylation) or oxidation to sulfoxides/sulfones .
- 5-(1,2-Dibromo-2-phenylethyl)-5-methylimidazolidine-2,4-dione (): Substituents: Dibromo-phenylethyl and methyl groups. Key Differences: Bromine atoms increase molecular weight (376.07 g/mol) and toxicity, leading to its prohibition in cosmetics.
Solubility and Physicochemical Behavior
| Compound | Substituents | Molecular Weight (g/mol) | Solubility (Water) | LogP (Predicted) |
|---|---|---|---|---|
| (S)-5-((Benzylthio)methyl)-5-methyl... | Benzylthio methyl, methyl | 252.07 | Low | ~2.5 |
| 5-(4-Fluorophenyl)-5-methylimidaz... | 4-Fluorophenyl, methyl | 238.23 | Moderate | ~1.8 |
| 5,5-Dimethylimidazolidine-2,4-dione | Methyl, methyl | 142.15 | High | ~0.5 |
- Target Compound : Low water solubility due to the hydrophobic benzylthio group. Suitable for organic solvents (e.g., DMSO, chloroform).
- Fluorophenyl Analog : Moderate solubility from fluorine’s polarity and aryl ring planarity .
- 5,5-Dimethyl Derivative (Hydantoin) : High solubility due to minimal steric hindrance and polarity.
Biological Activity
(S)-5-((Benzylthio)methyl)-5-methylimidazolidine-2,4-dione, with a CAS number of 459818-48-5, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. Its molecular formula is C12H14N2O2S, and it features a unique imidazolidine structure that may confer specific pharmacological properties.
| Property | Value |
|---|---|
| Molecular Weight | 250.32 g/mol |
| Chemical Formula | C12H14N2O2S |
| SMILES | C[C@]1(C(=O)NC(=O)N1)CSCC2=CC=CC=C2 |
| InChI | InChI=1S/C12H14N2O2S/c1-12(10(15)13-11(16)14-12)8-17-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H2,13,14,15,16)/t12-/m1/s1 |
Research indicates that this compound exhibits inhibitory activity against metalloproteinases , particularly MMP12. Metalloproteinases are enzymes implicated in various physiological and pathological processes, including tissue remodeling and inflammation. The inhibition of these enzymes can be beneficial in treating conditions such as cancer and arthritis .
In Vitro Studies
In vitro studies have demonstrated that this compound can effectively inhibit the activity of MMPs. For instance, a study reported a significant reduction in MMP activity in cell cultures treated with this compound compared to untreated controls .
Case Studies
-
Case Study on Tumor Growth Inhibition
- Objective : To evaluate the effect of this compound on tumor growth.
- Method : Mice were administered varying doses of the compound.
- Results : A dose-dependent reduction in tumor size was observed after four weeks of treatment.
- : The compound shows promise as an anti-cancer agent.
-
Case Study on Inflammatory Response
- Objective : To assess the anti-inflammatory effects of the compound.
- Method : Rats with induced inflammation were treated with this compound.
- Results : Significant reductions in inflammatory markers were noted post-treatment.
- : The compound may be effective in managing inflammatory diseases.
Safety and Toxicology
The safety profile of this compound is still under investigation. Preliminary toxicological assessments indicate low toxicity at therapeutic doses; however, comprehensive studies are necessary to fully understand its safety profile .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (S)-5-((Benzylthio)methyl)-5-methylimidazolidine-2,4-dione?
- Answer : The compound can be synthesized via a multi-step approach:
Thiosemicarbazide condensation : React 3-(substituted phenyl)thiosemicarbazide with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture under reflux (2–3 h). This forms the thiazolidinone core .
Benzylthio substitution : Introduce the benzylthio group via nucleophilic substitution or coupling reactions. For example, use benzyl mercaptan under basic conditions (e.g., NaH in DMF) to functionalize the methyl position .
Stereochemical control : Employ chiral auxiliaries or asymmetric catalysis to ensure the (S)-configuration. Crystallographic validation (e.g., X-ray diffraction) is critical to confirm stereochemistry .
Q. How can the purity and structural integrity of this compound be validated?
- Answer : Use a combination of:
- Chromatography : HPLC with a Purospher® STAR column (USP methods) to assess purity (>95%) .
- Spectroscopy :
- NMR : Analyze - and -NMR for characteristic peaks (e.g., imidazolidine-dione carbonyl at ~170–175 ppm, benzylthio protons at δ 3.5–4.0 ppm) .
- MS : Confirm molecular weight via ESI-MS (expected [M+H] for CHNOS: ~274.08 g/mol) .
- X-ray crystallography : Resolve stereochemistry and bond angles, as demonstrated for analogous imidazolidine-diones .
Q. What safety protocols are essential for handling this compound?
- Answer :
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in airtight containers at –20°C, away from oxidizers and moisture .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis or activity of this compound?
- Answer :
- Density Functional Theory (DFT) : Calculate reaction pathways (e.g., energy barriers for benzylthio substitution) to optimize conditions (solvent, temperature) .
- Molecular docking : Predict binding affinity to biological targets (e.g., enzymes with thiol-reactive sites) using software like AutoDock Vina. Compare with experimental IC values .
- ADMET prediction : Use tools like SwissADME to estimate solubility (LogP ~2.5), metabolic stability, and toxicity .
Q. How to resolve contradictions in biological activity data across studies?
- Answer :
Standardize assays : Ensure consistent protocols (e.g., MIC for antimicrobial activity, ROS quantification for antioxidant assays) .
Control variables : Compare solvent effects (DMSO vs. ethanol) and cell lines (e.g., HeLa vs. HEK293) to identify confounding factors .
Meta-analysis : Aggregate data from PubChem and crystallographic databases (e.g., CCDC) to identify trends in structure-activity relationships .
Q. What experimental designs are suitable for studying environmental stability or degradation?
- Answer :
- Abiotic degradation : Expose the compound to UV light (λ = 254 nm) in aqueous solutions (pH 4–9) and monitor via LC-MS for breakdown products (e.g., benzyl mercaptan) .
- Biotic degradation : Use soil microcosms or activated sludge to assess microbial metabolism. Quantify residual compound via HPLC .
- QSAR modeling : Correlate environmental half-life with molecular descriptors (e.g., topological polar surface area, TPSA) .
Q. How to design a study comparing enantiomeric activity of (S)- vs. (R)-isomers?
- Answer :
Stereoselective synthesis : Prepare both enantiomers using chiral catalysts (e.g., Sharpless epoxidation) .
Biological assays : Test inhibitory activity against target proteins (e.g., kinases) using SPR (surface plasmon resonance) for real-time binding kinetics .
Statistical analysis : Apply ANOVA to determine significant differences in IC values (p < 0.05) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
